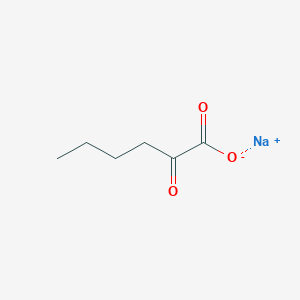
2,2,2-Trifluoro-1-phenylethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-phenylethanamine hydrochloride” is a chemical compound with the CAS Number: 128404-37-5 . It has a molecular weight of 211.61 and its IUPAC name is (1S)-2,2,2-trifluoro-1-phenylethanamine hydrochloride . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H/t7-;/m0./s1 . The linear formula of this compound is C8H9ClF3N . Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . It has a density of 1.2±0.1 g/cm³ . The boiling point is 196.4±40.0 °C at 760 mmHg . The vapor pressure is 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.3±3.0 kJ/mol . The flash point is 78.9±12.0 °C . The index of refraction is 1.468 . The molar refractivity is 39.8±0.3 cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Optical Activity and Resolution : The compound has been utilized in the synthesis of optically active 2,2,2-trifluoro-1-phenylethylamines through amination of aryl trifluoromethyl ketones, showcasing its relevance in producing enantiomerically enriched materials (Kato et al., 2000).
- Catalysis : It serves as a key component in proline-catalyzed asymmetric aldol reactions, enabling the creation of various optically active β-trifluoromethyl-β-hydroxy ketones with significant yields and moderate enantioselectivity (Li-hua et al., 2005).
- Material Development : Novel fluorinated aromatic polyimides have been synthesized using derivatives of 2,2,2-Trifluoro-1-phenylethanamine, demonstrating the compound's contribution to the development of materials with exceptional thermal stability and mechanical properties (Yin et al., 2005).
Luminescence and Analytical Applications
- Luminescent Properties : The compound has found application in the synthesis of lanthanide complexes with notable photoluminescence properties, useful for advanced optical materials and sensors (Li et al., 2012).
- Analytical Characterization : Studies have focused on the analytical characterization of related structures for potential clinical applications and as research chemicals, highlighting the compound's role in the identification and differentiation of psychoactive substances (Dybek et al., 2019).
Reaction Mechanisms and Synthesis Techniques
- Reagent for Amidines Synthesis : It's employed as a reagent in the synthesis of amidines, showcasing its versatility and efficiency in organic synthesis (Caron et al., 2010).
- Kinetic Resolution : The compound is involved in the kinetic resolution of racemic mixtures, demonstrating its utility in achieving high enantioselectivity for specific synthetic pathways (Xu et al., 2009).
Safety and Hazards
The safety information for “2,2,2-Trifluoro-1-phenylethanamine hydrochloride” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound is considered hazardous and it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)7(12)6-4-2-1-3-5-6;/h1-5,7H,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGOISHUDYBOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504688 |
Source


|
| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13652-09-0 |
Source


|
| Record name | 2,2,2-Trifluoro-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














